What are the physical and chemical properties of Palmitic anhydride
What are the physical and chemical properties of Palmitic anhydride
An In-depth Technical Guide to the Physical and Chemical Properties of Palmitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic anhydride (CAS No. 623-65-4), also known as hexadecanoic anhydride, is the symmetrical anhydride of palmitic acid, the most common saturated fatty acid found in animals and plants.[1][2] Structurally, it consists of two palmitoyl (hexadecanoyl) groups linked by an oxygen atom.[1] This high molecular weight, hydrophobic compound serves as a crucial reagent in organic synthesis and has garnered significant interest in biochemical research and pharmaceutical development.[1][3] Its ability to act as a palmitoylating agent allows for the modification of various molecules, altering their lipophilicity, and enabling applications in areas such as drug delivery, polymer science, and the study of post-translational protein modifications. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and purification, and its applications in scientific research.
Physical and Chemical Properties
Palmitic anhydride is a white, waxy solid or powder at room temperature. It is characterized by its high lipophilicity, stemming from the two 16-carbon aliphatic chains.
Data Summary
The key physical and chemical properties of palmitic anhydride are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | hexadecanoyl hexadecanoate | |
| Synonyms | Hexadecanoic anhydride, Palmitic acid anhydride | |
| CAS Number | 623-65-4 | |
| Molecular Formula | C₃₂H₆₂O₃ | |
| Molecular Weight | 494.83 g/mol | |
| Appearance | White powder or crystalline solid | |
| Melting Point | 61-64 °C | |
| Boiling Point | ~488.6 - 547.77 °C (estimate) at 760 mmHg | |
| Density | ~0.838 g/cm³ | |
| Flash Point | ~220.6 °C | |
| Solubility | Insoluble in water; Soluble in chloroform, benzene, toluene | |
| Storage Temperature | 2-8°C, under inert gas, moisture sensitive |
Chemical Reactivity and Applications
The chemical utility of palmitic anhydride is dominated by the reactivity of its anhydride functional group, which makes it an excellent acylating agent.
Key Chemical Reactions
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Hydrolysis : As a reactive anhydride, it is sensitive to moisture and readily hydrolyzes in the presence of water to yield two molecules of palmitic acid. This necessitates storage in dry, inert conditions.
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Acylation (Palmitoylation) : Palmitic anhydride is widely used to introduce the lipophilic palmitoyl group onto substrates containing nucleophilic functional groups like alcohols (-OH) and amines (-NH₂). This reaction proceeds via nucleophilic acyl substitution.
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Esterification : It reacts with alcohols to form palmitate esters.
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Amidation : It reacts with amines to form palmitic amides.
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Applications in Research and Drug Development :
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Drug Delivery : It is used to modify polymers, such as in the synthesis of N-palmitoyl chitosan (PLCS), to create novel nanoparticles and micelles for targeted drug delivery. This modification increases the hydrophobicity and can improve drug encapsulation and bioavailability.
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Biochemical Research : Researchers use palmitic anhydride to study protein palmitoylation, a vital post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein. This modification affects protein localization, stability, and function.
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Lipid Synthesis : It serves as a precursor in the synthesis of complex lipids, such as N-acylphosphatidylserine, for research in lipid metabolism and cell signaling.
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Experimental Protocols
Detailed methodologies for the synthesis and purification of palmitic anhydride are crucial for obtaining high-purity material for research and development.
Synthesis of Palmitic Anhydride
Two common methods for the synthesis of palmitic anhydride are detailed below.
Method 1: Dehydration of Palmitic Acid with Dicyclohexylcarbodiimide (DCC)
This method provides high yields of the anhydride at room temperature.
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Materials : Palmitic acid, Dicyclohexylcarbodiimide (DCC), Carbon tetrachloride (CCl₄).
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Procedure :
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Dissolve palmitic acid in anhydrous carbon tetrachloride.
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Add a stoichiometric amount of dicyclohexylcarbodiimide (DCC) to the solution.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the precipitation of the byproduct, dicyclohexylurea (DCU).
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Upon completion, the precipitated DCU is removed by filtration.
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The solvent (CCl₄) is removed from the filtrate under reduced pressure to yield the crude palmitic anhydride.
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The product can be further purified by recrystallization. Yields are typically in the range of 87-94%.
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Method 2: Reaction of Palmitic Acid with Acetic Anhydride
This industrial process involves reacting palmitic acid with acetic anhydride at elevated temperatures.
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Materials : Palmitic acid, Acetic anhydride.
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Procedure :
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Melt palmitic acid in a reaction vessel equipped for distillation.
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Introduce acetic anhydride vapors below the surface of the molten palmitic acid. The reaction is typically maintained at a temperature between 110-200°C under reduced pressure.
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The reaction produces palmitic anhydride and acetic acid. The more volatile acetic acid is continuously removed from the reaction zone by distillation, driving the equilibrium towards the product.
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After the reaction is complete, any remaining unreacted acetic anhydride is removed by raising the temperature or further reducing the pressure.
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The resulting crude palmitic anhydride is then purified.
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Purification by Recrystallization
A general method for purifying crude palmitic anhydride involves removing acidic impurities followed by recrystallization.
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Materials : Crude palmitic anhydride, Acetic anhydride, Petroleum ether (pet ether).
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Procedure :
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Reflux the crude palmitic anhydride with acetic anhydride for approximately one hour to ensure any residual palmitic acid is converted.
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Evaporate the acetic acid and excess acetic anhydride from the residue, typically under high vacuum.
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Dissolve the dried residue in a minimal amount of hot petroleum ether.
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Allow the solution to cool slowly to a low temperature (e.g., in a refrigerator or ice bath) to induce crystallization of the purified palmitic anhydride.
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Collect the crystals by filtration and dry them under vacuum to remove any residual solvent.
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Visualized Workflows and Reactions
To better illustrate the synthesis, reactivity, and application of palmitic anhydride, the following diagrams are provided.
Safety and Handling
Palmitic anhydride is classified as a corrosive substance. It causes severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture, with which it reacts.
Conclusion
Palmitic anhydride is a versatile and valuable reagent for researchers, particularly in the fields of organic synthesis, biochemistry, and pharmaceutical sciences. Its well-defined physical properties and predictable chemical reactivity as an acylating agent make it an essential tool for introducing lipophilic palmitoyl chains into a wide array of molecules. The applications, ranging from the fundamental study of protein function to the development of advanced drug delivery systems, underscore its importance in modern scientific research. Proper understanding of its properties, handling procedures, and synthetic methodologies is critical for its effective and safe utilization in the laboratory.
